molecular formula C22H24N4O2S B2449127 N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921485-15-6

N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2449127
CAS No.: 921485-15-6
M. Wt: 408.52
InChI Key: QQEUILFUMNCWPM-UHFFFAOYSA-N
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Description

N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by its complex structure, which includes a mesityl group, a thiazole ring, and a urea moiety, making it a subject of interest in various fields of study.

Properties

IUPAC Name

2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-13-6-5-7-17(10-13)23-21(28)26-22-24-18(12-29-22)11-19(27)25-20-15(3)8-14(2)9-16(20)4/h5-10,12H,11H2,1-4H3,(H,25,27)(H2,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEUILFUMNCWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves multiple steps, typically starting with the preparation of the thiazole ring, followed by the introduction of the mesityl and m-tolyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazole ring or the urea moiety.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its biological activity. It is also used in industrial applications, such as the development of new materials and catalysts. The versatility of N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide makes it a valuable compound in various research domains.

Mechanism of Action

The mechanism of action of N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide stands out due to its unique combination of structural features and biological activity. Similar compounds may include other thiazole derivatives or urea-containing molecules, but the presence of the mesityl and m-tolyl groups in this compound provides distinct properties that can be leveraged in various applications.

Biological Activity

N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound characterized by a thiazole ring, an acetamide group, and a mesityl moiety. This structure contributes to its diverse biological activities, which have garnered attention in medicinal chemistry and pharmacology. The compound's potential therapeutic applications are primarily linked to its ability to interact with various biological targets, particularly in cancer research.

Chemical Structure and Properties

The compound's chemical formula is C21H24N4OSC_{21}H_{24}N_4OS, and its structure includes functional groups that enhance its solubility and bioavailability. The thiazole ring is known for its involvement in various pharmacological effects due to the presence of nitrogen and sulfur atoms, which can engage in multiple chemical interactions.

Biological Activities

This compound exhibits several biological activities, particularly in the following areas:

The mechanism of action for this compound primarily involves kinase inhibition. This inhibition leads to disruptions in critical signaling pathways associated with cell growth and survival, resulting in cell cycle arrest and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

Compound NameStructural FeaturesBiological Activity
5-MethylthiazoleThiazole ringAntimicrobial
2-Amino-thiazoleAmino group on thiazoleAnticancer
ThioacetamideThioamide groupHepatotoxicity studies
This compoundMesityl group + urea linkagePotential anticancer and antimicrobial

This table highlights how this compound stands out due to its unique combination of functional groups that may enhance its biological activities compared to simpler thiazole derivatives .

Case Studies

While specific case studies focusing solely on this compound are scarce, related thiazole compounds have been extensively studied:

  • Thiazole Derivatives in Cancer Treatment : Research has shown that various thiazole derivatives exhibit significant anticancer properties by targeting similar kinases involved in tumor growth .
  • Antimicrobial Efficacy : Studies on related compounds indicate that modifications in the thiazole structure can lead to enhanced antimicrobial activity against resistant strains of bacteria .

Future Directions

Further experimental validation is required to fully elucidate the biological activities of this compound. Future research should focus on:

  • Comprehensive pharmacological studies to establish effective dosages and therapeutic windows.
  • Exploration of the compound's interactions with other biological targets.
  • Development of formulations that leverage its unique structural properties for enhanced bioavailability.

Q & A

Q. What are the standard synthetic routes for N-mesityl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide?

The synthesis typically involves three key steps:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions in solvents like ethanol or DMF .
  • Urea moiety introduction : Reaction of an isocyanate or carbodiimide with a primary amine, often requiring anhydrous conditions .
  • Acetamide coupling : Acylation using activated esters (e.g., HATU/DMAP) or acid chlorides in dichloromethane or THF . Purity is ensured via column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization .

Q. What analytical techniques validate the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and functional groups (e.g., thiazole protons at δ 7.2–7.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 452.12) .
  • HPLC : Assesses purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

Q. What are the typical biological targets for thiazole-urea-acetamide derivatives?

  • Kinases : Inhibition of EGFR or VEGFR2 due to urea-thiazole interactions with ATP-binding pockets .
  • Inflammatory mediators : COX-1/2 inhibition via π-π stacking of aromatic groups .
  • Microbial enzymes : Disruption of bacterial DNA gyrase or fungal lanosterol demethylase .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during urea coupling?

  • Solvent selection : Use DMF for polar intermediates to enhance solubility and reduce side reactions .
  • Catalyst screening : Employ N-hydroxysuccinimide (NHS) with EDC for efficient carbodiimide-mediated coupling .
  • Temperature control : Maintain 0–5°C during isocyanate addition to prevent oligomerization .
  • Real-time monitoring : In-line FTIR tracks urea bond formation, enabling rapid adjustments .

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

  • Target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Structural analogs : Compare bioactivity of derivatives lacking the m-tolyl or mesityl groups to pinpoint pharmacophores .
  • Cell-based assays : Measure IC50_{50} in multiple cell lines (e.g., MCF-7 vs. RAW 264.7) to contextualize activity .

Q. What strategies improve metabolic stability of the acetamide moiety?

  • Isotere replacement : Substitute the acetamide with a sulfonamide or oxadiazole to resist hydrolysis .
  • Prodrug design : Mask the amide as a pivaloyloxymethyl ester for enhanced oral bioavailability .
  • Crystallography : Use SHELXL (via SHELX suite) to analyze hydrogen bonding in the solid state and predict solution-phase stability .

Q. How do substituents on the aryl groups influence structure-activity relationships (SAR)?

  • Electron-withdrawing groups (e.g., Cl) : Enhance kinase inhibition by increasing electrophilicity of the thiazole ring (e.g., IC50_{50} for EGFR drops from 1.2 μM to 0.7 μM with p-Cl substitution) .
  • Methoxy groups : Improve solubility but reduce membrane permeability (logP increases from 2.1 to 3.4 with m-OCH3_3) .
  • Steric effects : Bulky mesityl groups hinder rotation, stabilizing bioactive conformations (ΔG = -3.2 kcal/mol via MD simulations) .

Q. What in silico methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Glide to model interactions with kinase domains (e.g., RMSD < 2.0 Å vs. crystallographic poses) .
  • QSAR models : 2D descriptors (e.g., AlogP, topological polar surface area) correlate with antimicrobial activity (R2^2 = 0.89) .
  • Free-energy perturbation : Compute ΔΔG for urea modifications to prioritize synthetic targets .

Methodological Notes

  • Contradictory data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50_{50}) .
  • Crystallographic refinement : SHELXL is preferred for high-resolution small-molecule structures; twinned macromolecular data require SHELXPRO .
  • Scale-up challenges : Transition from batch to flow chemistry (e.g., Syrris Asia) improves reproducibility in multi-step syntheses .

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